[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine
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Overview
Description
[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine is a compound that features both oxazole and oxane moieties Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while oxane is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine typically involves the formation of the oxazole and oxane rings followed by their coupling. One common method for synthesizing oxazole derivatives involves the cyclization of α-haloketones with amides or nitriles under basic conditions . The oxane ring can be synthesized through the cyclization of diols or haloalcohols . The final step involves coupling the oxazole and oxane moieties through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The oxane ring can be reduced to form tetrahydrooxane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Bases like sodium hydride and potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Tetrahydrooxane derivatives.
Substitution: Various substituted oxazole and oxane derivatives depending on the nucleophile used .
Scientific Research Applications
[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity . The oxane ring can enhance the compound’s stability and solubility, allowing it to effectively reach its target sites . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
- 2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate
Uniqueness
[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine is unique due to its combination of oxazole and oxane rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with a broader spectrum of molecular targets compared to similar compounds .
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H20N2O2/c1-9-12(10(2)16-14-9)8-13-7-11-3-5-15-6-4-11/h11,13H,3-8H2,1-2H3 |
InChI Key |
JZVDMANDPGODOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CNCC2CCOCC2 |
Origin of Product |
United States |
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